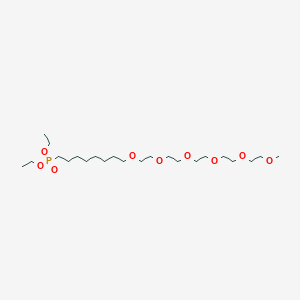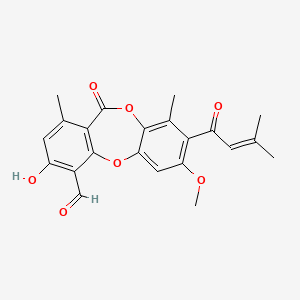
m-PEG6-C6-phosphonic acid ethyl ester
Overview
Description
M-PEG6-C6-phosphonic acid ethyl ester is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Synthesis Analysis
The synthesis of m-PEG6-C6-phosphonic acid ethyl ester involves the use of a PEG-based PROTAC linker . The specific details of the synthesis process are not provided in the search results.Molecular Structure Analysis
The molecular weight of m-PEG6-C6-phosphonic acid ethyl ester is 500.60 . Its molecular formula is C23H49O9P . The SMILES representation is COCCOCCOCCOCCOCCOCCCCCCCCP(OCC)(OCC)=O .Chemical Reactions Analysis
M-PEG6-C6-phosphonic acid ethyl ester is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of m-PEG6-C6-phosphonic acid ethyl ester include a molecular weight of 500.60 , a molecular formula of C23H49O9P , and a SMILES representation of COCCOCCOCCOCCOCCOCCCCCCCCP(OCC)(OCC)=O . It is soluble in DMSO . The compound has a boiling point of 547.1±50.0°C at 760 mmHg and a density of 1.0±0.1 g/cm3 .Scientific Research Applications
PEG Linker
“m-PEG6-(CH2)8-phosphonic acid ethyl ester” is a PEG linker with a phosphonate group attached . PEG linkers are used in drug delivery systems to improve the solubility, stability, and half-life of drugs .
Enhancing Water Solubility
The hydrophilic PEG linker in “m-PEG6-(CH2)8-phosphonic acid ethyl ester” increases the water solubility properties of the compound . This can be beneficial in various applications where increasing the solubility of a compound is desired.
Reagent Grade Research
This compound is often used in reagent grade research . It’s used in laboratories for experiments and as a standard to compare the results of other substances.
Mechanism of Action
Target of Action
It is known that this compound is a peg linker with a phosphonate group attached . The phosphonate group can be used for surface modification .
Mode of Action
The mode of action of m-PEG6-(CH2)8-phosphonic acid ethyl ester is primarily through its role as a linker. The hydrophilic PEG linker increases the water solubility properties of the compound . This can enhance the compound’s interaction with its targets and facilitate any resulting changes.
Pharmacokinetics
The hydrophilic nature of the peg linker can increase the solubility of the compound in aqueous media , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of m-PEG6-(CH2)8-phosphonic acid ethyl ester’s action are likely dependent on the specific compounds it is linked to. As a PEG linker, it can enhance the solubility and potentially the efficacy of these compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of m-PEG6-(CH2)8-phosphonic acid ethyl ester. For instance, the hydrophilic PEG linker can improve the hydrophilicity of surfaces , which could be influenced by factors such as pH and temperature.
Safety and Hazards
properties
IUPAC Name |
1-diethoxyphosphoryl-8-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H49O9P/c1-4-31-33(24,32-5-2)23-11-9-7-6-8-10-12-26-15-16-28-19-20-30-22-21-29-18-17-27-14-13-25-3/h4-23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRJOLZTIWLHKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCOCCOCCOCCOCCOCCOC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H49O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















